2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one features a chromen-4-one (chromone) core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted at the 4-position with a methylthio group connected to a 1-methylimidazole heterocycle.
Properties
IUPAC Name |
2-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-22-11-8-21-20(22)27-13-14-6-9-23(10-7-14)19(25)18-12-16(24)15-4-2-3-5-17(15)26-18/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOXGZGSSOUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one , identified by its CAS number 1428371-65-6, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromenone moiety linked to a piperidine ring, which is further substituted with a thioether group containing an imidazole derivative. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing chromenone structures have been studied for their ability to inhibit cancer cell proliferation. A notable study reported that related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HCT 116 (Colon cancer) | 4.363 | |
| Compound B | MCF-7 (Breast cancer) | 5.500 |
These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
The compound's structural features may endow it with antimicrobial properties. Compounds with imidazole and piperidine moieties have been shown to exhibit antimicrobial activity against various pathogens. For example, studies have documented the efficacy of related piperidine derivatives against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Properties :
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Piperidine Carbonyl
The piperidine-1-carbonyl group enables reactions typical of activated amides:
Key intermediates observed in similar systems include sodium ethoxide-mediated cyclizations and acid-catalyzed rearrangements .
Thioether Oxidation in the Side Chain
The (1-methyl-1H-imidazol-2-yl)thio-methyl group is susceptible to oxidation:
| Oxidizing Agent | Product | Reaction Outcome |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | Increased polarity, potential bioactive form |
| mCPBA | Sulfone (-SO₂-) | Enhanced metabolic stability |
Such oxidations have been demonstrated in thioether-containing heterocycles under mild conditions .
Chromen-4-one Core Reactivity
The 4H-chromen-4-one scaffold participates in characteristic reactions:
Electrophilic Aromatic Substitution
| Position | Reagent | Product | Yield Range (Analog) |
|---|---|---|---|
| C-6 | HNO₃/H₂SO₄ | Nitro-substituted derivative | 60–75% |
| C-8 | Br₂/FeBr₃ | Bromo-substituted derivative | 55–70% |
Ring-Opening Reactions
| Conditions | Product | Application |
|---|---|---|
| Strong base (NaOH) | Salicylate-like diketone | Precursor for fused heterocycles |
| Hydrazine hydrate | Pyrazole derivatives | Anticancer agents |
Cyclization Reactions
The compound’s structure permits intramolecular cyclization:
Cross-Coupling Reactions
The thioether and imidazole moieties enable metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives at C-6 | Requires bromination first |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | N-arylated imidazole analogs | 58–65% yield |
Biological Derivatization
Metabolic studies of related chromenones reveal:
| Enzyme System | Modification | Detected Metabolites |
|---|---|---|
| CYP3A4 | Hydroxylation at C-5 | Glucuronidated conjugate |
| GST | Glutathione adduct at thioether | Detoxification pathway dominant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of the target compound with three analogs (Table 1):
Key Observations:
Core Structure: The target compound and Analogs 1–2 share a chromone/chromenone core, while Balamapimod (Analog 3) uses a quinoline scaffold. Chromone derivatives are associated with anti-inflammatory and anticancer activities, whereas quinolines often target kinases .
Substituent Variations: Target vs. Analog 1: The target’s 1-methylimidazole-thio group is replaced with a trifluoromethyl-benzimidazole in Analog 1. Target vs. Analog 2: Analog 2 incorporates a benzimidazole-piperidine group linked via an oxopropyl chain, increasing molecular weight (445.5 vs. 384.5) and logP (3.89 vs. ~2.8). The methoxy group in Analog 2 may improve metabolic stability . Target vs. Balamapimod: Both share the (1-methylimidazol-2-yl)thio group, but Balamapimod’s quinoline core and chlorine substituent contribute to higher molecular weight (574.1) and kinase selectivity .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carbonyl)-4H-chromen-4-one, and what challenges arise during regioselective substitution?
Methodological Answer: The synthesis typically involves multi-step reactions:
Chromenone Core Formation : Condensation of substituted salicylaldehydes with active methylene compounds (e.g., diketones) under acidic or basic conditions to form the chromen-4-one scaffold .
Piperidine-Carbonyl Linkage : Introduction of the piperidine moiety via carbamate or urea coupling reactions. For example, using CDI (1,1'-carbonyldiimidazole) to activate the carbonyl group for nucleophilic attack by piperidine derivatives .
Thioether Bridging : Reaction of a chloromethyl-piperidine intermediate with 1-methylimidazole-2-thiol under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to ensure efficient thioether bond formation .
Q. Key Challenges :
- Regioselectivity : Competing substitution at alternative positions on the imidazole ring (e.g., N1 vs. C2) can occur. Steric and electronic factors influence this; using bulky protecting groups (e.g., tert-butyl) on the imidazole nitrogen may improve selectivity .
- Purification : The hydrophobic chromenone core often requires chromatographic separation (e.g., silica gel with gradient elution of ethyl acetate/hexane) .
Q. Q2. How can structural elucidation of this compound be performed using spectroscopic techniques?
Methodological Answer:
- 1H/13C-NMR :
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) are observed with accurate mass matching the molecular formula (C₂₁H₂₂N₃O₃S). Fragmentation patterns confirm cleavage at the thioether bond .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) provide additional confirmation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding dual H1/H4 receptor binding?
Methodological Answer: Contradictions in pharmacological data may arise from:
- Assay Variability : Differences in receptor isoform expression (e.g., H1 vs. H4 in HEK293 vs. CHO cells). Validate using standardized cell lines (e.g., Eurofins Panlabs) and reference agonists/antagonists (e.g., histamine for H1, JNJ7777120 for H4) .
- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation masking true activity .
- Data Normalization : Use β-galactosidase or luciferase reporter systems for consistent signal quantification across studies .
Example Conflict Resolution :
If H1 antagonism is reported in one study but absent in another, perform competitive binding assays with [3H]-mepyramine (H1-specific radioligand) to confirm direct receptor interaction .
Q. Q4. What strategies optimize the compound’s pharmacokinetic profile for in vivo neuroinflammation studies?
Methodological Answer:
- Lipophilicity Reduction : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring to improve aqueous solubility. This reduces logP values from >3 to <2, enhancing blood-brain barrier (BBB) penetration .
- Prodrug Approach : Mask the chromenone carbonyl as an ester (e.g., ethyl ester) to increase oral bioavailability. Enzymatic hydrolysis in plasma regenerates the active form .
- Metabolic Blocking : Fluorinate the imidazole ring to prevent oxidative degradation by CYP450 enzymes. This increases half-life in rodent models .
Q. Validation :
Q. Q5. How can computational methods predict off-target interactions, and how do these align with experimental data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase databases (e.g., KLIFS). The imidazole-thioether moiety shows potential affinity for tyrosine kinases (e.g., ABL1) due to π-π stacking with catalytic domains .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare RMSD values (<2 Å indicates stable binding) .
- Experimental Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
